2-Nitrotoluene-3,4,5,6-d4
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Overview
Description
2-Nitrotoluene-3,4,5,6-d4: is a deuterated form of 2-nitrotoluene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrotoluene-3,4,5,6-d4 typically involves the nitration of toluene-3,4,5,6-d4. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the ortho position relative to the methyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure the selective nitration of the deuterated toluene .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrotoluene-3,4,5,6-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products:
Reduction: 2-Aminotoluene-3,4,5,6-d4.
Oxidation: 2-Nitrobenzoic acid-3,4,5,6-d4.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2-Nitrotoluene-3,4,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nitroaromatic compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitroaromatic compounds in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-Nitrotoluene-3,4,5,6-d4 depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating the substitution of other groups on the aromatic ring .
Comparison with Similar Compounds
2-Nitrotoluene: The non-deuterated form of 2-Nitrotoluene-3,4,5,6-d4.
4-Nitrotoluene: A positional isomer with the nitro group at the para position.
2,4-Dinitrotoluene: Contains two nitro groups at the ortho and para positions.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to trace the compound’s behavior in various chemical and biological systems .
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
141.16 g/mol |
IUPAC Name |
1,2,3,4-tetradeuterio-5-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
PLAZTCDQAHEYBI-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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